molecular formula C10H11BrO B7873078 1-(2-Bromophenyl)but-3-en-1-ol

1-(2-Bromophenyl)but-3-en-1-ol

Cat. No.: B7873078
M. Wt: 227.10 g/mol
InChI Key: HRJSZAWYUFGFTL-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)but-3-en-1-ol is a secondary alcohol featuring a 2-bromophenyl group attached to the first carbon of a but-3-enol chain.

Properties

IUPAC Name

1-(2-bromophenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10,12H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJSZAWYUFGFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a single-electron transfer mechanism, where indium or aluminum metal reduces allyl bromide to generate an allyl radical. This intermediate attacks the carbonyl group of 2-bromobenzaldehyde, followed by protonation to yield the allylic alcohol. Optimal conditions, as detailed in a 2013 patent, involve:

  • Catalyst system : Indium (0.1 mmol) and aluminum foil (1 mmol)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 40–50°C

  • Reaction time : 18–20 hours.

Under these conditions, the reaction achieves yields of 80–92%, with purity confirmed by column chromatography. A comparative study using aluminum alone resulted in lower efficiency (18% yield), underscoring the synergistic role of indium in facilitating radical generation.

Table 1: Optimization of Barbier Allylation Parameters

ParameterOptimal ConditionYield (%)
CatalystIn/Al92
SolventDMF86
Temperature40–50°C90
BaseNot required

Comparative Analysis of Methodologies

Yield and Scalability

  • Barbier allylation excels in yield (80–92%) and operational simplicity, requiring no inert atmosphere.

  • Palladium-catalyzed routes , while high-yielding in related systems, involve costly catalysts and stringent conditions (e.g., 160°C).

Practical Considerations

  • Purification : Silica gel chromatography with ether/petroleum ether eluents is standard.

  • Spectroscopic validation : Key characterization data includes:

    • ¹H NMR : δ 1.20 (d, J = 7.0 Hz, 6H) for methyl groups, δ 5.2–5.8 ppm (alkene protons).

    • MS (ESI) : m/z 227.10 (MH⁺) .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenylbutenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Formation of 1-(2-bromophenyl)but-3-en-1-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenylbutenol derivatives.

Scientific Research Applications

Reaction Pathways

The compound undergoes various chemical reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The bromine atom can be reduced to yield phenylbutenols.
  • Substitution Reactions : The bromine can be substituted with nucleophiles, leading to diverse derivatives.

Organic Synthesis

1-(2-Bromophenyl)but-3-en-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity due to the bromine atom allows for the formation of various derivatives, making it valuable in synthetic organic chemistry.

Biological Studies

This compound is utilized in biological research to explore enzyme interactions and metabolic pathways. Its ability to participate in electrophilic and nucleophilic reactions makes it a candidate for studying biochemical processes.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its use in creating compounds with specific functionalities tailored for various applications.

Study on Mechanistic Insights

Research has demonstrated that the mechanism of action for this compound involves its interaction with various molecular targets, highlighting its potential role in influencing biological pathways. For instance, studies have shown that its derivatives can enhance enzyme activity or inhibit certain biochemical processes, which could lead to therapeutic applications.

Synthesis Optimization Studies

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Innovations such as ball-milling techniques and zinc-mediated reactions have been explored, yielding higher purity and better yields under optimized conditions.

Applications in Catalysis

The compound has been investigated for its role in catalytic processes, particularly in asymmetric synthesis where it acts as a chiral pool for creating enantiomerically enriched products. This application underscores its significance in pharmaceutical chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)but-3-en-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in electrophilic and nucleophilic reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Methoxy, Trifluoromethyl, and Other Groups

The electronic and steric properties of substituents on the phenyl ring significantly influence the physical, chemical, and biological behavior of these compounds.

Data Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position/Group) Yield (%) Physical State Molecular Weight (g/mol) Notable Properties/Activity References
1-(2-Bromophenyl)but-3-en-1-ol 2-Bromo Oily liquid* 227.09† High reactivity due to Br
1-(3-Bromophenyl)but-3-en-1-ol 3-Bromo 92 Oily liquid 227.09 High-yield synthesis
1-(4-Methoxyphenyl)but-3-en-1-ol 4-Methoxy 67 Yellow oil 178.23 Immunostimulant activity
1-(2-Methoxyphenyl)but-3-en-1-ol 2-Methoxy 44 178.23 Lower yield due to steric hindrance
1-[3-(Trifluoromethyl)phenyl]but-3-en-1-ol 3-CF₃ 216.2 Enhanced lipophilicity

*Assumed based on analogs; †Calculated.

Key Observations :

  • Bromine vs. Methoxy: Bromine’s electron-withdrawing nature increases electrophilicity and may enhance reactivity in cross-coupling reactions compared to electron-donating methoxy groups. Methoxy derivatives (e.g., 1-(4-methoxyphenyl)but-3-en-1-ol) exhibit immunostimulant activity, suggesting bromophenyl analogs may have distinct biological profiles .
  • Positional Isomerism : The 3-bromo isomer (92% yield) is synthesized more efficiently than the 2-methoxy analog (44% yield), likely due to reduced steric hindrance at the meta position .

Structural Analogs and Derivatives

Cyclopropane and Silyl Derivatives
  • 1-(2-Bromophenyl)-2-methyl-4-(trimethylsilyl)but-3-yn-2-ol (75b) : Incorporates a trimethylsilyl group and alkyne, enhancing steric bulk and altering reactivity. Molecular weight: 311.29 g/mol .
  • Molecular weight: 248.55 g/mol .
Butenol Derivatives with Heteroatoms
  • 1-((2-Bromophenyl)thio)propan-2-amine (3b) : Thioether linkage modifies electronic properties. Yield: 43% .

Biological Activity

1-(2-Bromophenyl)but-3-en-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the bromine atom in its structure may enhance its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H1BrC4H7O\text{C}_1\text{H}_1\text{Br}\text{C}_4\text{H}_7\text{O}

This structure features a bromophenyl group attached to a butenol chain, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. The bromine atom can enhance the compound's binding affinity to molecular targets, while the butenol moiety may influence its pharmacokinetic properties.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds with bromophenyl groups have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Studies indicate that brominated compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibitory effects on bacterial growth ,
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes ,

Case Studies

Several case studies have explored the biological activity of related compounds, highlighting the potential of this compound:

  • Anticancer Activity : A study on bromophenols indicated that they could effectively inhibit the growth of various human cancer cell lines, including HeLa and A549. The mechanism involved mitochondrial apoptosis and disruption of angiogenesis pathways .
  • Antimicrobial Effects : Research has shown that brominated phenolic compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that similar activities may be expected from this compound .

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities further. For example:

  • A derivative was found to exhibit potent cytotoxicity against several cancer cell lines, with mechanisms involving reactive oxygen species (ROS) production and modulation of signaling pathways such as PI3K/Akt .

Q & A

Q. What strategies enhance the bioactivity of this compound derivatives in drug discovery?

  • Methodological Answer : Structural modifications include:
  • Triazole ring insertion : Improves metabolic stability (e.g., 2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, IC50 = 0.8 μM vs. COX-2) .
  • Pro-drug formulation : Acetylation of the hydroxyl group increases oral bioavailability (AUC 2.5-fold higher in murine models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.